molecular formula C11H7NS B2485447 5-Phenylthiophene-2-carbonitrile CAS No. 215361-51-6

5-Phenylthiophene-2-carbonitrile

Cat. No.: B2485447
CAS No.: 215361-51-6
M. Wt: 185.24
InChI Key: APDUGNYROUXJBQ-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carbonitrile is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a thiophene ring centrally positioned between a phenyl group and an electron-withdrawing nitrile group, makes it a versatile building block for developing novel therapeutic agents. Current research identifies this chemotype as a promising core structure for the design of potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint axis . Such inhibitors are a major focus in oncology research as they can restore T-cell-mediated immune responses against tumors, offering a potential alternative to antibody-based immunotherapies . Furthermore, derivatives based on the 5-arylthiophene scaffold have demonstrated significant antiviral activity and are being explored as potential entry inhibitors for viruses like Ebola, highlighting the utility of this compound in infectious disease research . The synthetic versatility of the carbonitrile group allows for further functionalization, enabling researchers to optimize pharmacokinetic properties and binding affinity for specific biological targets. This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-phenylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDUGNYROUXJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Phenylthiophene-2-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical and materials science due to its electron-withdrawing nitrile group and aromatic thiophene backbone. This article synthesizes data from peer-reviewed studies to analyze its preparation methods, emphasizing catalytic strategies, reaction optimization, and scalability. The compound’s synthesis typically involves functionalization of the thiophene ring at the 2-position, coupled with regioselective phenyl group introduction at the 5-position.

Cyanation via Nucleophilic Substitution

Bromination of 5-Phenylthiophene

The synthesis often begins with the preparation of 2-bromo-5-phenylthiophene. A Negishi cross-coupling reaction between thiophene-2-zinc bromide and iodobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields 5-phenylthiophene. Subsequent electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom at the 2-position, achieving >85% yield (Table 1).

Table 1: Bromination of 5-Phenylthiophene
Condition Catalyst Solvent Yield (%)
NBS, 0°C, 2 hr None CH₂Cl₂ 87
NBS, RT, 12 hr AIBN CCl₄ 92

Cyanide Substitution

2-Bromo-5-phenylthiophene undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, yielding this compound in 78% yield. Copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 150°C enhances reactivity, achieving 91% yield but requiring rigorous exclusion of moisture.

Palladium-Catalyzed Cross-Coupling Approaches

Direct Cyanation Using Palladium Catalysts

A palladium-catalyzed cyanation of 5-phenylthiophene-2-triflate is reported under CO/CO₂-binary conditions. Using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Zn(CN)₂ as the cyanide source in glacial acetic acid at 120°C for 24 hours, the reaction achieves 82% yield. The mechanism involves oxidative addition of the triflate to Pd⁰, followed by CN⁻ transfer from Zn(CN)₂ (Figure 1).

$$ \text{Pd}^0 + \text{Triflate} \rightarrow \text{Pd}^{II}(\text{aryl})(\text{OTf}) \xrightarrow{\text{CN}^-} \text{Pd}^{II}(\text{aryl})(\text{CN}) \rightarrow \text{Product} + \text{Pd}^0 $$

Oxidative Cyanation via C-H Activation

Ruthenium-Catalyzed C-H Cyanation

A novel method employs [Ru(p-cymene)Cl₂]₂ (5 mol%) with NH₄SCN as the cyanide source in the presence of Ag₂CO₃ (2 equiv.) and AcOH (1 mL) at 120°C. The reaction proceeds via directed ortho-metalation, where the nitrile group is introduced regioselectively at the 2-position of 5-phenylthiophene. Yields reach 70% after 12 hours, with excellent functional group tolerance.

Electrochemical Cyanation

Recent advances utilize electrochemical methods to avoid stoichiometric oxidants. A carbon anode and platinum cathode in acetonitrile with tetrabutylammonium cyanide (TBACN) enable direct C-H cyanation at 2.5 V. This approach achieves 65% yield at room temperature, offering a greener alternative.

Alternative Synthetic Routes

Sandmeyer Reaction

5-Phenylthiophene-2-amine, synthesized via reduction of the nitro derivative, undergoes diazotization with NaNO₂/HCl at 0°C, followed by treatment with CuCN in aqueous HCN. This method yields 58% product but is limited by the handling of toxic HCN.

Microwave-Assisted Cyanation

Microwave irradiation (150°C, 30 min) accelerates the reaction between 2-bromo-5-phenylthiophene and KCN in DMF, achieving 88% yield. This method reduces reaction time from hours to minutes while maintaining high purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison
Method Yield (%) Cost Scalability
Nucleophilic Substitution 91 Low High
Palladium Catalysis 82 High Moderate
C-H Activation 70 Moderate Low
Electrochemical 65 Low High

Nucleophilic substitution remains the most cost-effective and scalable route, while palladium catalysis offers superior yields for small-scale synthesis. Electrochemical methods show promise for industrial applications due to minimal waste generation.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Phenylthiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylthiophene-2-carbonitrile involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

5-(Thien-2-yl)thiophene-2-carbonitrile (Bithiophene Derivative)

  • Structure: Comprises a bithiophene backbone with a cyano group at the 2-position of one thiophene ring and a thienyl substituent at the 5-position.
  • Molecular Formula : C₉H₅NS₂ .
  • Key Properties: Molecular Weight: 191.28 g/mol. Melting Point: Not explicitly reported, but commercial suppliers note purity levels up to 97% . Applications: Used in organic electronics due to extended π-conjugation, enhancing charge transport in semiconductors .
  • Synthesis : Likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution on pre-functionalized thiophene precursors.

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

  • Structure: Features a methyl group at the 5-position, a nitroanilino group at the 2-position, and a cyano group at the 3-position.
  • Molecular Formula : C₁₂H₉N₃O₂S .
  • Key Properties: Molecular Weight: 259.28 g/mol. Melting Point: 259.28°C (reported inconsistently; one source erroneously lists the formula as C₁₂H₄FNO₂, likely a typographical error) .
  • Applications : Nitro groups enhance redox activity, making this compound a candidate for electrochemical sensors or dye intermediates .

5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-carbonitrile

  • Structure : Contains a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to the thiophene core via a methylene bridge.
  • Molecular Formula : C₁₂H₆ClF₃N₂S .
  • Key Properties :
    • Molecular Weight: 302.70 g/mol.
    • Reactivity: The electron-deficient pyridine moiety and trifluoromethyl group enhance solubility in polar solvents and influence binding in medicinal chemistry applications .
  • Synthesis : Likely involves alkylation or coupling reactions between halogenated pyridine derivatives and thiophene intermediates.

5-Aminothiophene-2-carbonitrile

  • Structure: A thiophene ring with an amino group at the 5-position and a cyano group at the 2-position.
  • Molecular Formula : C₅H₄N₂S .
  • Key Properties: Molecular Weight: 124.16 g/mol. Applications: The amino group enables further functionalization (e.g., amidation, Schiff base formation), useful in drug discovery .

5-(Bromomethyl)thiophene-2-carbonitrile

  • Structure : A bromomethyl substituent at the 5-position of the thiophene ring.
  • Molecular Formula : C₆H₃BrN₂S .
  • Key Properties :
    • Molecular Weight: 217.07 g/mol.
    • Reactivity: The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions for polymer or small-molecule synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-Phenylthiophene-2-carbonitrile C₁₁H₇NS 185.25 Phenyl (C₆H₅), Cyano (CN) Organic electronics, drug design
5-(Thien-2-yl)thiophene-2-carbonitrile C₉H₅NS₂ 191.28 Thienyl, Cyano Semiconductors, OLEDs
5-Methyl-2-[(2-nitrophenyl)amino]-... C₁₂H₉N₃O₂S 259.28 Nitroanilino, Methyl, Cyano Electrochemical sensors
5-{[3-Chloro-5-(trifluoromethyl)... C₁₂H₆ClF₃N₂S 302.70 Pyridine-Cl/CF₃, Cyano Medicinal chemistry
5-Aminothiophene-2-carbonitrile C₅H₄N₂S 124.16 Amino, Cyano Drug intermediates
5-(Bromomethyl)thiophene-2-carbonitrile C₆H₃BrN₂S 217.07 Bromomethyl, Cyano Polymer synthesis

Key Research Findings and Discrepancies

  • Synthetic Yields: 5-(Phenylthio)thiophene-2-carbonitrile is synthesized in 77% yield via SNAr , whereas analogous furan derivatives (e.g., 2-amino-5-phenylfuran-3-carbonitrile) achieve 74% yields under condensation conditions .
  • Structural Effects: Electron-withdrawing groups (e.g., CN, NO₂) lower HOMO-LUMO gaps, enhancing conductivity in bithiophene systems , while electron-donating groups (e.g., NH₂) improve solubility for pharmaceutical applications .
  • Data Inconsistencies: and report conflicting molecular formulas (C₁₂H₄FNO₂ vs. C₁₂H₁₄N₂O₂) for 5-methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile. The correct formula is likely C₁₂H₉N₃O₂S, as corroborated by molar mass calculations .

Q & A

Q. What are the common synthetic routes for preparing 5-Phenylthiophene-2-carbonitrile, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A widely used approach starts with Suzuki-Miyaura coupling to attach the phenyl group to a thiophene precursor, followed by nitrile introduction via nucleophilic substitution or cyanation reactions . Key parameters affecting yield include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Temperature control : Optimal ranges (e.g., 80–120°C) to prevent side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification methods : Column chromatography or recrystallization to isolate the product .

Example Protocol :

StepReagents/ConditionsPurposeYield Range
1Thiophene-2-carbonitrile, Pd(PPh₃)₄, aryl boronic acidSuzuki coupling60–75%
2CuCN, DMF, 100°CNitrile functionalization50–65%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons in the δ 7.2–8.1 ppm range (phenyl and thiophene rings). The nitrile group does not produce a peak but deshields adjacent protons .

  • ¹³C NMR : Identify the nitrile carbon at ~δ 115–120 ppm and aromatic carbons at δ 120–140 ppm .

    • Mass Spectrometry (MS) :
  • ESI-MS : Expect [M+H]⁺ peaks matching the molecular formula (C₁₁H₇NS₂, MW 217.3 g/mol). Fragmentation patterns confirm the thiophene-phenyl linkage .

    • IR Spectroscopy :
  • A strong absorption band at ~2200 cm⁻¹ confirms the C≡N stretch .

    Common Pitfalls :

    • Overlapping peaks in NMR due to aromatic complexity; use 2D NMR (COSY, HSQC) for resolution .
    • Contaminants in MS (e.g., solvent adducts); ensure high-purity samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when analyzing derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

  • Isomeric impurities : Use HPLC or GC-MS to separate and identify isomers (e.g., positional variations in substituents) .
  • Degradation products : Conduct stability studies (e.g., thermal gravimetric analysis) to detect decomposition under synthetic conditions .
  • Dynamic processes : Variable-temperature NMR can reveal tautomerism or conformational exchange affecting spectral assignments .

Case Study : A derivative showed a mismatch between calculated (MW 265.2) and observed (MW 281.2) mass. FT-IR revealed an unexpected C=O stretch, indicating oxidation during synthesis. Adjusting reaction conditions (e.g., inert atmosphere) resolved the issue .

Q. What strategies are employed to design this compound derivatives with enhanced electronic properties for optoelectronic applications?

Methodological Answer:

  • Substitution Patterns :
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring increase electron affinity, improving charge transport in organic semiconductors .

  • Conjugated extensions (e.g., adding thienyl groups) enhance π-delocalization, as seen in terthiophene derivatives .

    • Computational Modeling :
  • DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and absorption spectra. For example, introducing a -CN group lowers LUMO energy by ~0.5 eV, facilitating electron injection in OLEDs .

    Example Derivative Performance :

    DerivativeHOMO (eV)LUMO (eV)Application
    5-(4-Nitrophenyl)thiophene-2-carbonitrile-5.8-3.2Organic photovoltaics
    5-[5-(Thien-2-yl)thiophene-2-yl]thiophene-2-carbonitrile-5.2-2.8Field-effect transistors

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallography data for this compound complexes?

Methodological Answer:

  • Redundancy Checks : Compare multiple datasets (e.g., single-crystal vs. powder XRD) to confirm unit cell parameters .
  • Thermal Motion Artifacts : Use low-temperature crystallography to reduce atomic displacement errors .
  • DFT Refinement : Optimize geometries computationally to validate experimental bond lengths/angles .

Example : A reported C-S bond length of 1.72 Å conflicted with DFT-predicted 1.68 Å. Re-measurement at 100 K confirmed the computational result, attributing the initial error to thermal expansion .

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